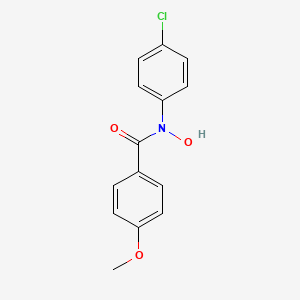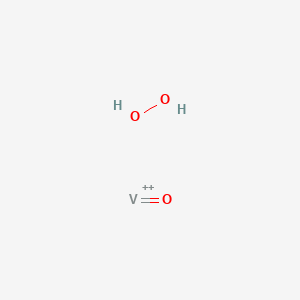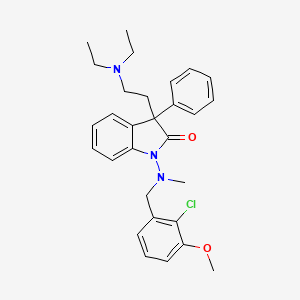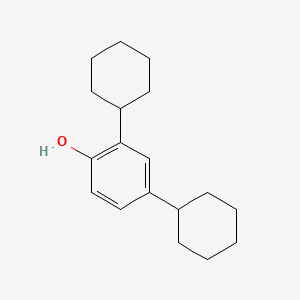
2,4-Dicyclohexylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dicyclohexylphenol is an organic compound with the molecular formula C18H26O It is a phenolic compound characterized by the presence of two cyclohexyl groups attached to the benzene ring at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexene in the presence of an acid catalyst. The reaction typically involves the use of a solid acid catalyst such as zeolite H-BEA. The process begins with the dehydration of cyclohexanol to cyclohexene, which then reacts with phenol to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts in fixed-bed reactors is common to achieve high selectivity and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
化学反应分析
Types of Reactions: 2,4-Dicyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
科学研究应用
2,4-Dicyclohexylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
2,4-Dichlorophenol: Known for its use in herbicides and disinfectants.
2,4-Dicumylphenol: Used in the production of UV stabilizers and antioxidants.
2,2’-Biphenol: Employed in the synthesis of polymers and as a ligand in coordination chemistry.
Uniqueness: 2,4-Dicyclohexylphenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
属性
CAS 编号 |
35406-29-2 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
2,4-dicyclohexylphenol |
InChI |
InChI=1S/C18H26O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2 |
InChI 键 |
NYUCPFMRQPYIRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
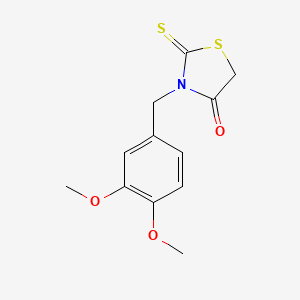
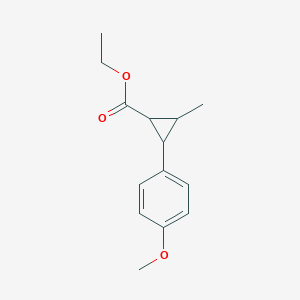
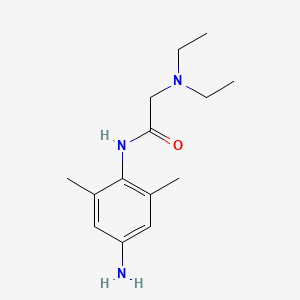
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

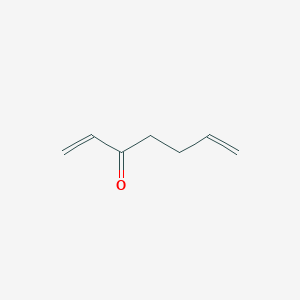

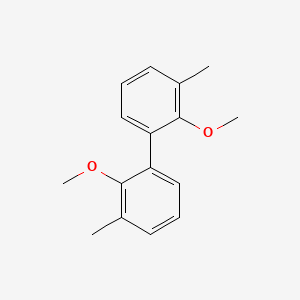
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
